2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes .
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves several steps. One common method starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethanol to produce 2-methoxy-N-[2-(4-aminophenyl)ethyl]benzamide. Finally, the amino group is sulfonated using chlorosulfonic acid to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the same synthetic steps but on a larger scale, with careful monitoring of temperature, pressure, and reaction times to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Reduction: 2-methoxy-N-[2-(4-aminophenyl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its role in the synthesis of glyburide and other pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a chlorine atom at the 5-position.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with a similar sulfonamide group.
Uniqueness
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in glyburide synthesis highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-5-3-2-4-14(15)16(19)18-11-10-12-6-8-13(9-7-12)23(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVMZMSUZJVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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